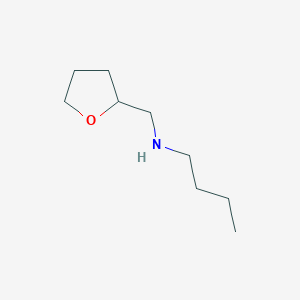![molecular formula C20H34ClNO2S B14632126 Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-55-1](/img/structure/B14632126.png)
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride is a chemical compound known for its unique structure and properties. It is a cationic surfactant, which means it contains a positively charged polar group and a nonpolar alkyl chain. This compound is used in various applications due to its ability to interact with negatively charged surfaces and biopolyanions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(3-nitrophenyl)methyl]sulfide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfanium chloride compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfanium compounds.
Applications De Recherche Scientifique
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and emulsifiers.
Mécanisme D'action
The mechanism of action of Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride involves its interaction with negatively charged surfaces and molecules. The positively charged sulfanium group binds to negatively charged sites, disrupting the structure and function of the target molecules. This interaction can lead to the disruption of cell membranes in biological systems, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure but lacks the nitrophenyl group.
Uniqueness
Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other cationic surfactants may not be as effective .
Propriétés
Numéro CAS |
56912-55-1 |
|---|---|
Formule moléculaire |
C20H34ClNO2S |
Poids moléculaire |
388.0 g/mol |
Nom IUPAC |
dodecyl-methyl-[(3-nitrophenyl)methyl]sulfanium;chloride |
InChI |
InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-24(2)18-19-14-13-15-20(17-19)21(22)23;/h13-15,17H,3-12,16,18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RUAWVNUNWMWQEV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


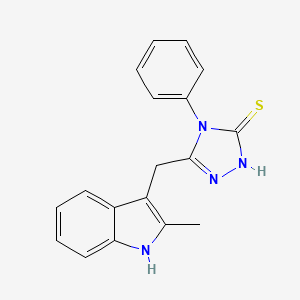

![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
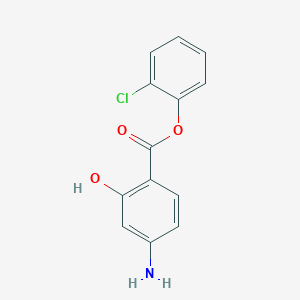
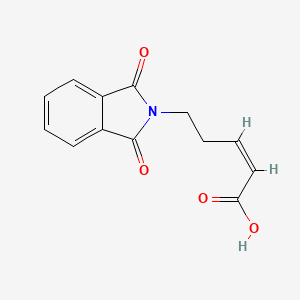

![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
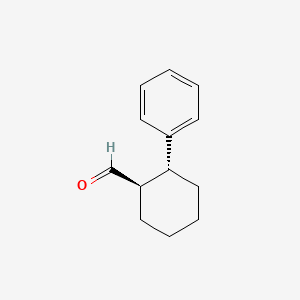
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
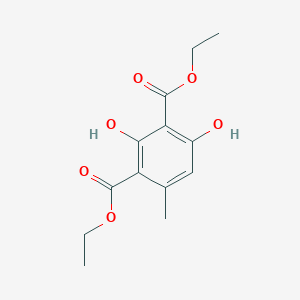
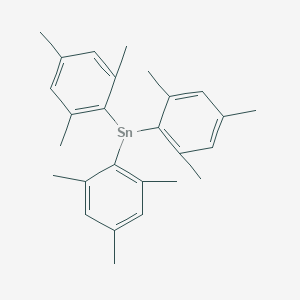
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
